molecular formula C17H26ClNO B10823119 3-methoxy Rolicyclidine (hydrochloride) CAS No. 1622348-66-6

3-methoxy Rolicyclidine (hydrochloride)

Cat. No.: B10823119
CAS No.: 1622348-66-6
M. Wt: 295.8 g/mol
InChI Key: IQYHMXRJFJKKFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy Rolicyclidine (hydrochloride) is an analytical reference standard categorized as an arylcyclohexylamine. It is primarily used in research and forensic applications. The compound is known for its dissociative anesthetic properties, similar to those of phencyclidine (PCP), and is often studied for its hallucinogenic and sedative effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy Rolicyclidine (hydrochloride) involves the reaction of 3-methoxyphenylcyclohexylamine with pyrrolidine under controlled conditions. The reaction typically requires a solvent such as ethanol or dimethylformamide (DMF) and is carried out at elevated temperatures to ensure complete reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-methoxy Rolicyclidine (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound. These products are often analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy .

Scientific Research Applications

3-methoxy Rolicyclidine (hydrochloride) has several scientific research applications, including:

Mechanism of Action

The primary mechanism of action of 3-methoxy Rolicyclidine (hydrochloride) involves antagonism of the NMDA receptor. By blocking the activity of the NMDA receptor, the compound induces dissociative, anesthetic, and hallucinogenic effects. Additionally, it may interact with other molecular targets, such as dopamine receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy Rolicyclidine (hydrochloride) is unique due to its specific structural modifications, which confer distinct pharmacological properties compared to other arylcyclohexylamines. Its methoxy group enhances its dissociative and hallucinogenic effects, making it a valuable compound for research in neuropharmacology and forensic toxicology .

Properties

CAS No.

1622348-66-6

Molecular Formula

C17H26ClNO

Molecular Weight

295.8 g/mol

IUPAC Name

1-[1-(3-methoxyphenyl)cyclohexyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C17H25NO.ClH/c1-19-16-9-7-8-15(14-16)17(10-3-2-4-11-17)18-12-5-6-13-18;/h7-9,14H,2-6,10-13H2,1H3;1H

InChI Key

IQYHMXRJFJKKFH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2(CCCCC2)N3CCCC3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.